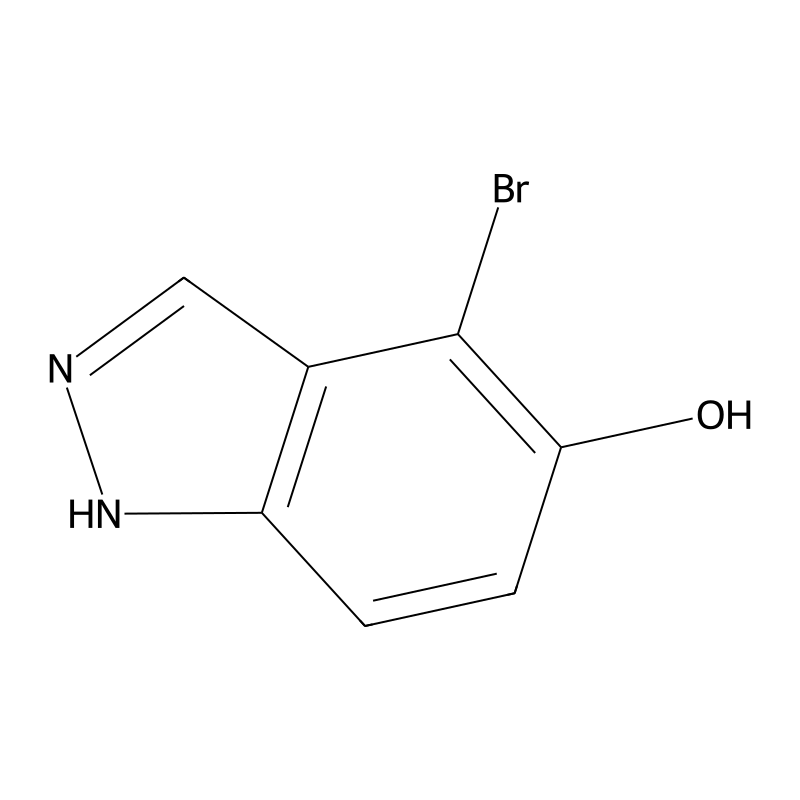4-bromo-1H-indazol-5-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Availability: Chemical suppliers like SpiroChem offer 4-bromo-1H-indazol-5-ol, but descriptions primarily focus on product specifications and not research applications [].
Similarity to related molecules: In the absence of specific research on 4-bromo-1H-indazol-5-ol, scientists might look at research involving related molecules. For example, 5-bromo-1H-indazol-3-ol, a structural isomer, has been studied for its potential use in material science [].
4-Bromo-1H-indazol-5-ol is a chemical compound with the molecular formula C₇H₅BrN₂O and a molecular weight of 213.03 g/mol. It is characterized by a bromine atom at the fourth position of the indazole ring and a hydroxyl group at the fifth position. This compound belongs to the indazole class, which is known for its diverse biological activities and applications in medicinal chemistry.
- Transition Metal-Catalyzed Reactions: Indazole derivatives can undergo cross-coupling reactions, such as Suzuki or Heck reactions, facilitated by transition metals.
- Reductive Reactions: The compound can also be subjected to reduction reactions, yielding various derivatives depending on the reaction conditions.
- Nucleophilic Substitution: The bromine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the indazole ring.
Research indicates that 4-bromo-1H-indazol-5-ol exhibits notable biological activities. It has been investigated for its potential therapeutic effects, particularly in:
- Anticancer Activity: Some studies suggest that indazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Anti-inflammatory Properties: The compound may also demonstrate anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
- Hormonal Modulation: Indazoles have been studied for their interactions with estrogen receptors, indicating potential use in hormone-related disorders .
The synthesis of 4-bromo-1H-indazol-5-ol typically involves multi-step processes starting from simpler heterocyclic precursors. Common methods include:
- Bromination: Starting from 1H-indazole, bromination at the fourth position can be achieved using brominating agents.
- Hydroxylation: The introduction of the hydroxyl group at the fifth position may involve hydroxylation reactions under acidic or basic conditions .
- Coupling Reactions: Alternative synthetic routes may use coupling reactions to introduce both bromine and hydroxyl groups simultaneously from suitable precursors.
4-Bromo-1H-indazol-5-ol has several applications, particularly in:
- Pharmaceutical Research: Its derivatives are explored for potential drugs targeting various diseases, including cancer and inflammatory disorders.
- Chemical Biology: The compound serves as a tool for studying biological pathways due to its ability to modulate receptor activity.
- Material Science: Indazole derivatives are also investigated for their properties in organic electronics and photonic applications.
Studies on 4-bromo-1H-indazol-5-ol have focused on its interactions with biological targets, particularly:
- Estrogen Receptor Binding: Investigations reveal that this compound may bind to estrogen receptors, influencing hormonal pathways and offering therapeutic potential in hormone-related diseases .
- Protein Interactions: Research indicates that it may interact with specific proteins involved in cancer progression, suggesting its utility in targeted therapies.
Several compounds share structural similarities with 4-bromo-1H-indazol-5-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Bromo-1H-indazol-5-ol | Bromine at third position | Potentially different biological activity profile |
| 6-Bromo-1H-indazol-5-ol | Bromine at sixth position | May exhibit distinct reactivity patterns |
| 4-Chloro-1H-indazol-5-ol | Chlorine instead of bromine | Different pharmacological properties |
Uniqueness of 4-Bromo-1H-indazol-5-ol
The presence of bromine at the fourth position combined with a hydroxyl group at the fifth position distinguishes 4-bromo-1H-indazol-5-ol from other indazole derivatives. This unique substitution pattern contributes to its specific biological activities and chemical reactivity.
XLogP3
GHS Hazard Statements
H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








